molecular formula C17H19N3O4 B2766960 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide CAS No. 2034223-62-4

7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B2766960
CAS No.: 2034223-62-4
M. Wt: 329.356
InChI Key: SXMSRMRHSZXTFG-UHFFFAOYSA-N
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Description

7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazole ring, and a carboxamide group

Scientific Research Applications

7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Linking the Pyrazole and Benzofuran Units: The two units can be linked through an etherification reaction, where the pyrazole-containing moiety is reacted with a bromoethyl ether derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar structure with a picolinamide group instead of a benzofuran core.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole ring and imidazo-thiadiazole core.

Uniqueness

7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, pyrazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-5-2-4-13-12-15(24-16(13)14)17(21)18-7-10-23-11-9-20-8-3-6-19-20/h2-6,8,12H,7,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSRMRHSZXTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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